sulfuric acid
Description
Properties
CAS No. |
384858-26-8 |
|---|---|
Molecular Formula |
H4O8S2 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
sulfuric acid |
InChI |
InChI=1S/2H2O4S/c2*1-5(2,3)4/h2*(H2,1,2,3,4) |
InChI Key |
CBXWGGFGZDVPNV-UHFFFAOYSA-N |
Canonical SMILES |
OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Advanced Synthesis Methodologies for Sulfuric Acid
Contemporary Industrial-Scale Production Pathways
Modern industrial production of sulfuric acid is dominated by processes that are highly efficient and capable of producing millions of tons annually. uodiyala.edu.iq The primary methods employed today are the Contact Process and the Wet this compound (WSA) process, which have largely superseded older, less efficient techniques like the lead-chamber process. wikipedia.orgechemi.com
The Contact Process is the most common method for producing high-concentration this compound. youtube.com The process involves three main stages:
Production of Sulfur Dioxide (SO₂): This is typically achieved by burning molten sulfur in an excess of dry air. rasayanjournal.co.in Alternatively, SO₂ can be sourced from metallurgical off-gases, such as those from smelting copper, lead, or zinc ores, or by the decomposition of spent this compound. uodiyala.edu.iqgoogle.com
Catalytic Oxidation of SO₂ to Sulfur Trioxide (SO₃): The purified sulfur dioxide is oxidized with oxygen over a catalyst. wikipedia.org This reaction is reversible and exothermic. rasayanjournal.co.in
Absorption of SO₃: The sulfur trioxide is absorbed into highly concentrated (97-98%) this compound to form pyrothis compound, also known as oleum (B3057394) (H₂S₂O₇). wikipedia.org This oleum is then diluted with water to produce this compound of the desired concentration. wikipedia.orgrasayanjournal.co.in Directly dissolving SO₃ in water is avoided as it creates a highly corrosive acid mist that is difficult to manage. newworldencyclopedia.org
The Wet this compound (WSA) Process is a key technology for gas desulfurization that produces commercial-grade this compound from various sulfurous gases. condias.de Unlike the traditional Contact Process which requires dry gases, the WSA process can handle feed gases with excess moisture. condias.de In this process, sulfur-containing streams, such as hydrogen sulfide (B99878) (H₂S) from refineries or off-gases from metallurgical processes, are combusted to form sulfur dioxide. condias.describd.com This SO₂ is then catalytically converted to SO₃, which reacts instantly with water vapor present in the gas stream to form gaseous this compound. condias.de The final step involves condensing this this compound vapor into a liquid product. condias.de The WSA process is particularly valuable for environmental protection, as it effectively removes sulfur from industrial waste gases and converts it into a useful product. nih.gov
To maximize efficiency, reduce operational costs, and minimize environmental impact, modern Contact Process plants employ several key optimization strategies:
Process Control and Monitoring: Continuous monitoring of key process parameters is crucial for optimization. This includes analyzing the concentrations of sulfur dioxide (SO₂) and oxygen (O₂) before the converter to ensure optimal reaction conditions. wikipedia.org Careful control of temperature at each stage of the catalytic converter is essential to balance reaction kinetics and thermodynamic equilibrium for maximum conversion. sciencemadness.orgsciencemadness.org Furthermore, managing the water flow rate in absorption towers is critical to maintain the desired acid concentration and absorption efficiency. sciencemadness.orgwiserpub.com
Pressure Optimization: While high pressure favors the formation of SO₃, building and maintaining acid-resistant towers capable of withstanding very high pressures is challenging and costly. youtube.com Therefore, an optimized pressure of approximately 2 atmospheres is typically applied to achieve a high yield economically. youtube.comnewworldencyclopedia.org
The catalyst is the cornerstone of the Contact Process, enabling the efficient oxidation of SO₂ to SO₃ at industrial scales.
The most widely used catalyst for over a century is Vanadium(V) oxide (V₂O₅) . researchgate.net It is favored for its high catalytic activity, stability over a wide range of operating conditions, resistance to poisoning by impurities, and relatively low cost. researchgate.net The V₂O₅ is typically supported on a porous silica (B1680970) (kieselguhr) or alumina (B75360) substrate to increase its surface area and mechanical strength. researchgate.netresearchgate.net To enhance its effectiveness, a promoter, such as a potassium compound (e.g., potassium sulfate), is added. researchgate.netacs.org This promoter lowers the melting point of the V₂O₅, ensuring it is in a molten state at the reaction temperature (around 450 °C), which is essential for its catalytic activity. youtube.comacs.org
Modern catalyst development has led to a variety of specialized vanadium-based formulations designed for specific applications within the converter:
High Vanadium Catalysts: These are recommended for the initial passes of a DCDA plant where SO₂ concentrations are high, offering improved conversion. google.com
Innovative Shapes: Catalysts are produced in various shapes, such as ribbed rings, to improve gas distribution and reduce pressure drop across the catalyst bed, which lowers energy consumption. google.com
While vanadium-based systems are dominant, alternative catalysts such as iron oxide (Fe₂O₃) and chromium oxide (Cr₂O₃) have been explored. researchgate.net Iron oxide is a low-cost option but has lower activity and is more susceptible to deactivation. researchgate.net Chromium oxide is more active than iron oxide but is more expensive and less stable. researchgate.net Historically, platinum was used as a catalyst but was abandoned due to its high cost and extreme sensitivity to poisoning by impurities like arsenic. youtube.com
Laboratory-Scale Synthetic Routes and Novel Preparations
While industrial production focuses on bulk manufacturing, several methods are suitable for laboratory-scale synthesis or represent novel, non-traditional approaches:
Thermal Decomposition of Metal Sulfates: A historically significant method involves the high-temperature heating (calcination) of metal sulfates. condias.dechemistryjournal.net For instance, heating iron(II) sulfate (B86663) (FeSO₄·7H₂O), also known as green vitriol, first drives off water, then decomposes the sulfate into iron(III) oxide (Fe₂O₃) and sulfur trioxide (SO₃) at high temperatures. condias.desciencemadness.org The SO₃ can then be dissolved in water to form this compound. condias.de Similar methods using other metal sulfates, like gypsum (calcium sulfate), have also been investigated. sciencemadness.orgresearchgate.net
Electrochemical Synthesis: this compound can be prepared through electrolysis. One common laboratory method is the electrolysis of a copper(II) sulfate solution using an inert anode (like platinum or carbon) and a copper cathode. rsc.org During electrolysis, copper metal plates onto the cathode, while water is oxidized at the anode, leaving behind a solution of dilute this compound. rsc.org Another electrochemical route involves the electrolysis of a sodium sulfate solution in a cell divided by an ion-exchange membrane to produce sodium hydroxide (B78521) at the cathode and this compound at the anode.
Oxidation of Sulfur Dioxide with Other Oxidizing Agents: In a laboratory setting, sulfur dioxide gas can be bubbled through a solution of hydrogen peroxide. The hydrogen peroxide acts as the oxidizing agent, converting the sulfurous acid (formed from SO₂ and water) into this compound. rasayanjournal.co.in Historically, burning sulfur in the presence of an oxidizing agent like saltpeter (potassium nitrate) was used to produce SO₃ for acid synthesis. wikipedia.orgchemistryjournal.net
Lab-Scale Contact Process: It is possible to construct a small-scale version of the Contact Process in a laboratory. This involves generating SO₂ (e.g., from sodium metabisulfite (B1197395) and acid), mixing it with air, passing the gas mixture through a heated tube furnace containing a vanadium(V) oxide catalyst, and then absorbing the resulting SO₃ into concentrated this compound to create oleum, which is subsequently diluted. nih.govwiserpub.com
Green Chemistry Approaches in this compound Synthesis
In response to growing environmental concerns, several "green" chemistry principles are being applied to the synthesis of this compound, aiming to reduce pollution, minimize waste, and use more sustainable resources. researchgate.net
Waste Stream Utilization: The Wet this compound (WSA) process is inherently a green technology as it is designed to treat sulfurous waste gases from other industrial processes, such as refineries and metallurgical smelters. scribd.comnih.gov This turns a harmful pollutant (SO₂) that would otherwise contribute to acid rain into a valuable chemical, preventing its release into the atmosphere. youtube.comcondias.de Similarly, spent acid regeneration (SAR) plants combust used, contaminated this compound to recover SO₂ and SO₃, which are then fed back into the production process, creating a closed-loop system. wikipedia.org
Synthesis from Natural Minerals without SO₂ Emission: A method linked to the alchemist Geber, which involves the calcination of green vitriol (hydrated iron(II) sulfate), is being reconsidered as a green synthesis route. researchgate.net This pathway produces this compound without generating and venting sulfur dioxide gas, a major atmospheric pollutant associated with the traditional Contact Process.
Renewable Hydrogen Pathway: An emerging sustainable alternative involves using low-carbon hydrogen produced via electrolysis powered by renewable energy sources (solar, wind). chemistryjournal.net In this conceptual process, renewable hydrogen would react with sulfur dioxide to produce this compound and water as the only byproducts, significantly reducing the greenhouse gas emissions associated with traditional production methods. chemistryjournal.net
Novel Solid Acid Catalysts: Research into heterogeneous solid acid catalysts, such as silica this compound (SSA) , offers a greener alternative to using liquid this compound as a catalyst in many organic reactions. SSA is prepared by immobilizing this compound on a silica support, creating a catalyst that is non-volatile, easy to handle, and, crucially, reusable. This approach minimizes waste and avoids the use of toxic and corrosive liquid acids in various chemical synthesis applications.
Data Tables
Table 1: Comparison of Industrial this compound Production Processes
| Feature | Contact Process (DCDA) | Wet this compound (WSA) Process |
|---|---|---|
| Primary Feedstock | Molten Sulfur, Metallurgical Off-gas (dry) | Sulfurous waste gases (H₂S, SO₂), Spent Acid (wet) condias.de |
| Key Steps | SO₂ → SO₃ (catalyst) → Absorption in H₂SO₄ → Dilution wikipedia.org | Combustion to SO₂ → SO₃ (catalyst) → Reaction with H₂O(g) → Condensation condias.de |
| Moisture Requirement | Requires very dry gas stream rsc.org | Tolerates and utilizes moisture in feed gas condias.de |
| Typical SO₂ Conversion | > 99.8% rsc.org | > 99.9% nih.gov |
| Primary Function | High-volume production of H₂SO₄ | Gas desulfurization, H₂SO₄ production from waste streams scribd.com |
Table 2: Catalytic Systems in this compound Synthesis
| Catalyst System | Composition | Operating Temperature | Key Features & Applications |
|---|---|---|---|
| Standard Vanadium Catalyst | V₂O₅ with Potassium promoter on Silica support researchgate.netresearchgate.net | ~450 °C newworldencyclopedia.org | High activity, stability, and low cost; the industry standard. researchgate.net |
| Cesium-Promoted Catalyst | V₂O₅ with Cesium & Potassium promoters on Silica support acs.orggoogle.com | Lower than standard (<450 °C) | High activity at low temperatures; used in final converter stages to maximize conversion. google.com |
| Platinum Catalyst | Platinum (Pt) | 450-500 °C newworldencyclopedia.org | Historically used; highly active but expensive and easily poisoned by impurities like arsenic. youtube.com |
| Iron Oxide Catalyst | Fe₂O₃ | - | Explored as a low-cost alternative but has lower activity and stability. researchgate.net |
Reaction Mechanisms and Kinetics of Sulfuric Acid Transformations
Fundamental Reaction Pathways and Mechanistic Characterization
Sulfuric acid's reactivity stems from its ability to act as a potent proton donor, a dehydrating agent, and a source of the electrophilic species, sulfur trioxide (SO₃). Its catalytic activity is central to many reactions, often proceeding through the formation of carbocation intermediates. psu.edu
Dehydration is another fundamental reaction pathway facilitated by this compound. For instance, the conversion of alcohols to alkenes proceeds via an E1 or E2 mechanism. bohrium.com The acid protonates the alcohol's hydroxyl group, converting it into a better leaving group (water). Subsequent elimination of water leads to the formation of a double bond. bohrium.com In the case of tertiary alcohols, the reaction typically follows an E1 pathway involving a carbocation intermediate. bohrium.com The conjugate base of this compound, HSO₄⁻, is a poor nucleophile, which favors elimination over substitution reactions. bohrium.com
This compound also catalyzes hydrolysis reactions. For some substrates, such as substituted acetamides, the reaction mechanism can vary significantly with the concentration of the acid. copernicus.org Different pathways, including A-1 and A-2 hydrolysis mechanisms involving N-acyl or N-alkyl fission, can become dominant at different acidities. copernicus.org Computational studies on cellulose (B213188) pyrolysis have shown that this compound lowers the activation energies for depolymerization and dehydration reactions, proceeding through intermediates like sulfate (B86663) esters. nih.gov
The kinetics of reactions in this compound are highly dependent on the acid concentration and temperature. For many organic reactions, a log-linear relationship exists between the reaction rate and the acid concentration in the range of 60% to 98% H₂SO₄. albany.edu
Gas-Phase Reactions and Atmospheric Chemistry of this compound
In the atmosphere, gas-phase this compound plays a pivotal role in the formation of new aerosol particles, which have significant implications for climate and air quality. Its atmospheric chemistry is dominated by interactions with radicals and the catalytic influence of water vapor.
Interactions with Atmospheric Radicals (e.g., Hydroxyl, Oxygen, Chlorine)
Gas-phase this compound can be removed from the atmosphere through reactions with key atmospheric radicals. The reaction with the hydroxyl radical (•OH) is a significant sink for gaseous H₂SO₄. researchgate.net This reaction proceeds through the formation of a prereactive hydrogen-bonded complex, followed by hydrogen transfer to yield the HSO₄• radical and water. researchgate.net
Computational studies have estimated the rate coefficients for the reactions of H₂SO₄ with several important atmospheric radicals over a range of temperatures (160–298 K). researchgate.netunt.edu These reactions typically involve the abstraction of a hydrogen atom from this compound.
| Radical | Rate Coefficient Expression (k) (cm³ molecule⁻¹ s⁻¹) |
| OH | 8.5 × 10⁻¹⁴ exp(-50 K/T) |
| O(³P) | 1.1 × 10⁻¹² exp(-5012 K/T) |
| Cl | 3.1 × 10⁻⁹ exp(-3314 K/T) |
Table 1: Estimated rate coefficients for the gas-phase reactions of this compound with various atmospheric radicals. researchgate.netunt.edu
The reaction with the chlorine radical (Cl•) is particularly fast, suggesting it could be a significant tropospheric sink for trace gases that react more rapidly with Cl• than with •OH. rsc.org The primary product of these H-atom abstraction reactions is the HOSO₃ radical. researchgate.net
Water-Assisted Catalytic Mechanisms for Gas-Phase Reactions
Water molecules play a crucial catalytic role in the gas-phase reactions of this compound and its precursors. The hydrolysis of sulfur trioxide (SO₃) to form this compound, a key reaction in the atmosphere, is significantly accelerated by the presence of water. While the reaction between SO₃ and a single water molecule has a high energy barrier, the presence of a second water molecule lowers this barrier by acting as a bridge for hydrogen atom transfer. copernicus.org
Similarly, the reaction of this compound with the hydroxyl radical is catalyzed by water. A single water molecule can lower the energy barriers for both hydrogen abstraction and proton transfer pathways. nih.govresearchgate.net Theoretical calculations show that the rate constant for the water-assisted reaction of H₂SO₄ with •OH is approximately 1000 times faster than the reaction without water, highlighting the importance of this process in atmospheric sinks for this compound. nih.govresearchgate.net this compound itself can also act as an autocatalyst in its own formation from SO₃ hydrolysis, with its catalytic effect being more significant than that of a single water molecule. acs.org This autocatalysis can be important in environments like the stratosphere and in the formation of aerosols. acs.org
The influence of water is complex; it can act as a catalyst or as a reactant. For example, in the reaction of SO₃ with the H₂O•HO₂ radical complex, water can catalyze the formation of HSO₅ + H₂O or participate as a reactant to form H₂SO₄ + HO₂. csic.escsic.es
Formation Mechanisms of this compound Aerosols
This compound is a key precursor in atmospheric new particle formation (NPF). helsinki.fitandfonline.com The formation of stable aerosol particles from gas-phase H₂SO₄ is a critical step influencing cloud properties and the Earth's radiative balance. pnas.org
Several mechanisms have been proposed for the initial step of nucleation:
Binary Homogeneous Nucleation (BHN): This classical theory involves the nucleation of this compound and water (H₂SO₄-H₂O). albany.edu However, atmospheric observations show that the particle formation rates predicted by this binary mechanism are often too low to explain the observed NPF in the lower troposphere. helsinki.fi
Ternary Homogeneous Nucleation (THN): This mechanism involves a third species, typically ammonia (B1221849) (NH₃), which stabilizes the initial H₂SO₄-H₂O clusters. albany.edu The presence of ammonia can significantly enhance the nucleation rate compared to the binary system. albany.edu
Ion-Mediated Nucleation (IMN): This theory suggests that ions can serve as condensation nuclei, promoting the formation of stable clusters. albany.edu
Involvement of Organic Compounds: There is strong evidence that oxidized organic molecules, often from biogenic sources like monoterpenes, are crucial for both the initial formation and subsequent growth of atmospheric particles. bohrium.compnas.org These organic compounds can form initial clusters directly with single this compound molecules and contribute to their growth into sizes large enough to act as cloud condensation nuclei. pnas.org
The concentration of gaseous this compound shows a strong correlation with particle formation rates, with the rates often depending on the H₂SO₄ concentration to a power of approximately one to two. bohrium.comhelsinki.fi
Organic Reactions in this compound Media
Concentrated this compound is a powerful medium for a variety of organic reactions, most notably sulfonation, where its role can be that of a solvent, catalyst, and reactant.
Sulfonation Reactions: Kinetics and Positional Selectivity
Aromatic sulfonation is an electrophilic substitution reaction of significant industrial importance. The mechanism and kinetics are complex and highly dependent on the concentration of the this compound. psu.edursc.org
Mechanism: The active sulfonating agent is often considered to be sulfur trioxide (SO₃), which is present in equilibrium in concentrated and fuming this compound. researchgate.net In less concentrated acid, protonated this compound (H₃SO₄⁺) or pyrothis compound (H₂S₂O₇) may act as the electrophile. researchgate.net The reaction with SO₃ is proposed to proceed through the formation of a π-complex between the aromatic ring and SO₃, which then rearranges to a σ-complex (also known as a Wheland intermediate). psu.edu Subsequent deprotonation, which can be facilitated by bases like HSO₄⁻, restores the aromaticity and yields the sulfonic acid. psu.eduresearchgate.net
Kinetics: Sulfonation reactions are typically first-order with respect to the aromatic compound. researchgate.net The reaction rate is extremely sensitive to the this compound concentration; for example, the sulfonation rate of toluene (B28343) can increase by more than six orders of magnitude as the H₂SO₄ weight fraction increases up to 90%. utwente.nl This is attributed to the increased activity of the sulfonating species at higher acid concentrations. utwente.nl The kinetics can be so rapid, especially with fuming this compound, that the reaction becomes mixing-sensitive, where poor mixing can lead to decreased selectivity and the formation of di-sulfonated byproducts. utwente.nl
Solvolysis Reactions and Substrate Reactivity Profiling
Solvolysis in concentrated this compound involves the acid acting as the solvent and a reactant. The high acidity and low water activity of concentrated this compound create a unique environment for chemical reactions. researcher.lifemit.edu The reactivity of a given substrate is highly dependent on its chemical structure and the concentration of the this compound. mit.edumdpi.com
Detailed kinetic studies have been compiled for hundreds of organic chemicals reacting with concentrated this compound, allowing for the development of models to predict the stability and reaction rates of various functional groups. mit.edumdpi.comrepec.org These reactions are crucial in various industrial applications and for understanding chemical processes in extreme environments, such as the atmosphere of Venus. nih.gov Solvolysis reactions are generally predicted based on functional groups, with the expectation that molecules containing a specific group will exhibit similar reaction mechanisms. mit.edu
One study investigated the solvolysis of dipeptides in 98% (w/w) this compound, revealing that reactivity is highly dependent on the C-terminal amino acid. researcher.life Dipeptides with a C-terminal alanine, such as L-alanyl-L-alanine and glycyl-L-alanine, were found to be unstable and undergo complex solvolysis. researcher.life In contrast, dipeptides like glycylglycine (B550881) and L-alanylglycine showed no signs of reaction over extended periods. researcher.life The proposed mechanism for the reactive dipeptides involves the dehydrogenation of the side chain methyl group of the C-terminal alanine. researcher.life
Another well-studied example is the acid-catalyzed solvolysis (inversion) of sucrose (B13894) in aqueous solutions containing this compound. scispace.com This reaction, which produces glucose and fructose, is pseudo-first-order and its rate is dependent on the concentration of hydrogen ions. scispace.com The solvent environment plays a significant role; the reaction rate is lower in protic solvents like water and ethanol (B145695) compared to dipolar aprotic solvents like dimethyl sulfoxide, due to the stabilization of protons by hydrogen bonding in protic solvents. scispace.com
In inorganic chemistry, the solvolysis of metal fluorosulfates in trifluoromethyl this compound (HSO₃CF₃) has been studied as a method to synthesize trifluoromethyl sulfates. cdnsciencepub.com Most substrates dissolve and react readily, indicating a conversion of the fluorosulfate (B1228806) group. cdnsciencepub.com However, the reactivity can be limited by the polymeric nature of the substrate. cdnsciencepub.com
The table below summarizes the reactivity of various substrates in this compound or related superacid systems.
| Substrate | Reaction Conditions | Observed Reactivity/Products | Reference |
|---|---|---|---|
| L-alanyl-L-alanine | 98% w/w H₂SO₄, Room Temperature | Unstable, undergoes complex solvolysis leading to alaninamide. | researcher.life |
| Glycylglycine | 98% w/w H₂SO₄, Room Temperature | Stable for at least two months with no signs of reactivity. | researcher.life |
| Sucrose | Aqueous H₂SO₄, 298K | Pseudo-first-order inversion to glucose and fructose. | scispace.com |
| (CH₃)₂Sn(SO₃F)₂ (Dimethyltin(IV) fluorosulfate) | HSO₃CF₃, 25°C | Quantitative conversion to (CH₃)₂Sn(SO₃CF₃)₂ within 6 days. | cdnsciencepub.com |
| Tertiary Haloalkanes | Polar protic solvents (e.g., water, ethanol) | Undergo Sₙ1 solvolysis, where the solvent acts as the nucleophile. | libretexts.org |
Inorganic Reaction Mechanisms Involving this compound
The electrochemical reactions occurring at the surface of lead electrodes in this compound are fundamental to the operation of lead-acid batteries. numberanalytics.cometpa.nl These batteries consist of a negative electrode made of sponge lead (Pb), a positive electrode of lead dioxide (PbO₂), and an electrolyte of dilute this compound (H₂SO₄). etpa.nltpub.com The charge and discharge cycles involve the conversion of the active materials into lead sulfate (PbSO₄) and back again. wikipedia.orgspaceflightpower.com
During the discharge process, the battery acts as a galvanic cell, converting chemical energy into electrical energy. bravabatteries.com At the negative electrode (anode), lead is oxidized to lead(II) ions, which then react with sulfate ions from the electrolyte to form a layer of insoluble lead sulfate on the electrode surface. wisc.edumatec-conferences.org At the positive electrode (cathode), lead dioxide is reduced to lead(II) ions, which also react with sulfate ions to form lead sulfate. spaceflightpower.comwisc.edu These reactions consume this compound from the electrolyte. numberanalytics.com
During the charging process, an external current is applied, reversing the electrochemical reactions. bravabatteries.com At the negative electrode, lead sulfate is reduced back to metallic lead. tpub.com At the positive electrode, lead sulfate is oxidized back to lead dioxide. tpub.com This process replenishes the this compound concentration in the electrolyte. spaceflightpower.com
| Process | Electrode | Reaction | Standard Potential (E°) | Reference |
|---|---|---|---|---|
| Discharge | Negative (Anode) | Pb(s) + HSO₄⁻(aq) → PbSO₄(s) + H⁺(aq) + 2e⁻ | +0.356 V | tpub.com |
| Positive (Cathode) | PbO₂(s) + HSO₄⁻(aq) + 3H⁺(aq) + 2e⁻ → PbSO₄(s) + 2H₂O(l) | +1.685 V | tpub.com | |
| Overall Discharge Reaction | Pb(s) + PbO₂(s) + 2H₂SO₄(aq) → 2PbSO₄(s) + 2H₂O(l) | tpub.com | ||
| Charge | Negative (Cathode) | PbSO₄(s) + H⁺(aq) + 2e⁻ → Pb(s) + HSO₄⁻(aq) | - | tpub.com |
| Positive (Anode) | PbSO₄(s) + 2H₂O(l) → PbO₂(s) + HSO₄⁻(aq) + 3H⁺(aq) + 2e⁻ | - | tpub.com | |
| Overall Charge Reaction | 2PbSO₄(s) + 2H₂O(l) → Pb(s) + PbO₂(s) + 2H₂SO₄(aq) | tpub.comnailib.com |
Combustion Chemistry of Elemental Sulfur in this compound Production Systems
The production of this compound via the Contact Process begins with the combustion of elemental sulfur to produce sulfur dioxide (SO₂). libretexts.orghoriba.com This is a critical step that dictates the efficiency of the entire process. researchgate.net Molten sulfur, typically maintained at a temperature around 140°C to ensure low viscosity, is atomized and sprayed into a specially designed furnace or burner. google.commdpi.com
The primary reaction is the direct oxidation of sulfur with oxygen from the air: S(l) + O₂(g) → SO₂(g) (ΔH = -297 kJ/mol) libretexts.orgbyjus.com
This reaction is highly exothermic, generating a significant amount of heat and resulting in furnace temperatures that can reach between 950°C and 1200°C. mdpi.compolimi.it The hot gas mixture leaving the furnace typically contains about 12% SO₂, 9% O₂, and 79% N₂. mdpi.com The heat is recovered in a waste heat boiler to produce steam, improving the energy efficiency of the plant. mdpi.com
To ensure complete and efficient combustion, several types of industrial burners are used, including spray-type burners where liquid sulfur is atomized into fine droplets. mdpi.com The process is controlled by feeding a substantially stoichiometric ratio of air and sulfur to the burner. google.com An excess of air is used to ensure that the sulfur dioxide produced is already mixed with sufficient oxygen for the subsequent catalytic conversion to sulfur trioxide (SO₃). libretexts.orgallen.in The ratio of oxygen to sulfur dioxide in the exhaust gas is a critical parameter for the optimal operation of the downstream catalytic converter. researchgate.net
The table below outlines the main stages of the Contact Process for this compound production starting from elemental sulfur.
| Stage | Reaction | Key Conditions | Reference |
|---|---|---|---|
| 1. Sulfur Combustion | S(l) + O₂(g) → SO₂(g) | Excess air, Temperature: >1000°C | libretexts.orgallen.in |
| 2. Catalytic Oxidation | 2SO₂(g) + O₂(g) ⇌ 2SO₃(g) | Vanadium(V) oxide (V₂O₅) catalyst, Temperature: 400-450°C, Pressure: 1-2 atm | byjus.com |
| 3. Absorption | SO₃(g) + H₂SO₄(l) → H₂S₂O₇(l) (Oleum) | Absorption in 98-99% H₂SO₄ | libretexts.orghoriba.com |
| 4. Dilution | H₂S₂O₇(l) + H₂O(l) → 2H₂SO₄(l) | Controlled addition of water to oleum (B3057394). | libretexts.org |
Catalytic Applications and Role of Sulfuric Acid in Catalysis
Sulfuric Acid as a Homogeneous Acid Catalyst in Chemical Processes
In homogeneous catalysis, the catalyst and reactants are in the same phase, typically liquid. essentialchemicalindustry.orgsolubilityofthings.com this compound excels in this role, providing protons (H+) that initiate or accelerate reactions without being consumed. google.comgoogle.com This mode of catalysis is fundamental to numerous industrial processes, particularly in organic synthesis. libretexts.orgipinnovative.com
Concentrated this compound is a frequently used homogeneous catalyst in industrial organic chemistry. libretexts.org Its applications range from the production of polymers and gasoline components to the synthesis of esters and nitro-compounds.
A primary industrial application of this compound as a catalyst is in the production of caprolactam, the precursor to Nylon-6. google.comchemcess.com The key step is the Beckmann rearrangement, an acid-catalyzed isomerization of cyclohexanone (B45756) oxime to caprolactam. chemcess.comsci-hub.se In the conventional process, concentrated this compound or oleum (B3057394) (fuming this compound) serves as both the catalyst and the reaction medium. sci-hub.se The reaction is highly exothermic and requires careful temperature control. google.com
The catalytic cycle begins with the protonation of the hydroxyl group of the oxime by this compound, which facilitates the rearrangement. While effective, this traditional method generates significant amounts of ammonium (B1175870) sulfate (B86663) as a byproduct during neutralization. sci-hub.se Research has explored alternative methods, such as using dilute this compound in combination with surfactants to form micellar solutions, which can catalyze the rearrangement under milder temperature conditions (15°C to 40°C). google.comgoogle.com
In petroleum refining, this compound is a crucial catalyst in a process known as alkylation. wikipedia.org This process converts low-molecular-weight alkenes (like butylene) and iso-paraffins (specifically isobutane) into alkylate, a high-octane blendstock for gasoline. wikipedia.orgacs.org The primary components of alkylate are branched-chain paraffins, including isoheptane and the highly desirable isooctane (B107328), which has an octane (B31449) rating of 100 by definition. wikipedia.org
The this compound alkylation unit (SAAU) operates as a two-phase reaction at mild temperatures (e.g., 0-30 °C), which requires chilling to manage the exothermic nature of the reaction. wikipedia.orgacs.org The mechanism is a carbocation chain reaction where this compound protonates an alkene (e.g., butene) to form a reactive carbocation. acs.orghep.com.cn This carbocation then reacts with isobutane (B21531), leading to the formation of larger iso-paraffins like isooctane and regenerating the carbocation to continue the cycle. acs.org Maintaining a high ratio of isobutane to alkene is critical to favor the desired alkylation reactions and prevent side reactions that would lower the product's octane number. wikipedia.org
Table 1: Typical Operating Conditions in this compound Alkylation Units (SAAU)
| Parameter | Typical Value | Purpose |
| Catalyst | This compound (H₂SO₄) | Protonates alkenes to initiate the reaction. wikipedia.org |
| Reactants | Isobutane, Alkenes (Propylene, Butylene) | Converted into high-octane alkylate. wikipedia.org |
| Temperature | 0 - 15.6 °C (32 - 60 °F) | Controlled to manage the exothermic reaction. wikipedia.org |
| Acid Concentration | 88% - 98% | High concentration is necessary for catalytic activity. ampp.orgresearchgate.net |
| Isobutane/Alkene Ratio | High | Prevents side reactions and improves octane number. wikipedia.org |
Beyond industrial liquid-phase reactions, this compound plays a significant role in gas-phase catalysis, particularly in atmospheric chemistry. Theoretical studies have shown that this compound can effectively catalyze the hydrolysis of important atmospheric carbonyls like formaldehyde (B43269) and glyoxal. rsc.orgacs.orgnih.gov
The uncatalyzed gas-phase hydrolysis of formaldehyde has a very high energy barrier, making it an unlikely reaction in the atmosphere. acs.orgnih.gov However, quantum chemical calculations demonstrate that the presence of a single this compound molecule dramatically lowers this energy barrier from approximately 38 kcal/mol to about 6 kcal/mol. acs.orgnih.gov This catalytic pathway makes the gas-phase hydrolysis of formaldehyde a feasible and potentially important atmospheric sink for the compound. acs.orgnih.gov this compound can also react with formaldehyde and water complexes to form H₂C(OH)OSO₃H, though this is considered a minor pathway. acs.org
Similarly, this compound is reported to be an effective catalyst for the hydration of glyoxal, a key precursor of aqueous secondary organic aerosol (aqSOA). rsc.org By facilitating the addition of water molecules, this compound can influence the atmospheric lifetime and transformation of these abundant organic gases.
Industrial Organic Synthesis Catalysis
This compound in Heterogeneous and Supported Catalysis Systems
To overcome the challenges associated with separating homogeneous catalysts like liquid this compound from reaction products, significant research has focused on developing heterogeneous solid acid catalysts. arkat-usa.orgasianpubs.org These catalysts immobilize acidic functional groups onto a solid support, combining the high reactivity of acids with the practical benefits of a solid catalyst, such as easy recovery, reusability, and reduced corrosion problems. arkat-usa.orgrsc.org
A prominent example of a supported acid catalyst is cellulose (B213188) this compound (CSA). arkat-usa.org Cellulose, being the most abundant natural biopolymer, provides a biodegradable and renewable support material. arkat-usa.orgscielo.org.co CSA is typically prepared by treating cellulose with a sulfonating agent, such as chlorosulfonic acid or sulfur trioxide, which introduces sulfonic acid (-SO₃H) groups onto the cellulose backbone. rsc.orgresearchgate.netrsc.org
The resulting material is a stable, solid, and heterogeneous acid catalyst that has proven effective in a wide range of organic transformations. arkat-usa.orgscielo.org.co Its advantages include environmental friendliness, cost-effectiveness, and simple work-up procedures. scielo.org.co CSA can be easily filtered from the reaction mixture and reused multiple times without a significant loss of its catalytic activity. arkat-usa.orgscielo.org.corsc.org
Applications of cellulose this compound catalysts are diverse and include:
Synthesis of xanthene and dihydroquinazolinone derivatives. rsc.orgrsc.org
Esterification of levulinic acid to produce ethyl levulinate, a biofuel component. scielo.org.co
Synthesis of α-aminonitriles and various heterocyclic compounds of pharmaceutical importance. arkat-usa.org
The development of CSA and similar supported acids, such as silica-sulfuric acid and alumina-sulfuric acid, represents a key strategy in green chemistry, aiming to replace corrosive and difficult-to-recycle liquid mineral acids in industrial processes. rsc.orgrsc.org
Catalysts for this compound Decomposition Reactions
The decomposition of this compound (H₂SO₄) into sulfur dioxide (SO₂), water (H₂O), and oxygen (O₂) is a highly endothermic reaction requiring significant energy input and high temperatures, typically between 650°C and 900°C. researchgate.netcore.ac.uk Catalysts are essential to reduce the activation energy and lower the onset temperature of this reaction, making it more feasible for industrial applications like thermochemical cycles for hydrogen production. researchgate.net
A variety of materials have been investigated for their catalytic activity in this compound decomposition, with noble metals and transition metal oxides being the most prominent.
Noble Metal Catalysts:
Platinum (Pt) based catalysts are widely regarded as highly effective for this compound decomposition due to their stability and high activity. researchgate.net They are often supported on materials like alumina (B75360) (Al₂O₃), titania (TiO₂), zirconia (ZrO₂), and silica (B1680970) (SiO₂) to enhance their performance and stability at high temperatures. researchgate.net For instance, Pt supported on anatase TiO₂ has shown high activity and stability at moderate temperatures around 600°C. researchgate.net However, a significant drawback of noble metal catalysts is their tendency to degrade at very high temperatures (around 850°C) through processes like sintering, oxidation, and leaching, which leads to a loss of catalytic activity. researchgate.net Research has focused on developing more robust supports, such as anatase-phase TiO₂, which can maintain its structure even at 850°C and prevent platinum loss. researchgate.net
Transition Metal Oxide Catalysts:
Transition metal oxides, including those of iron (Fe), copper (Cu), chromium (Cr), and nickel (Ni), present a promising and more cost-effective alternative to noble metals. researchgate.net Their catalytic activity is often linked to the decomposition temperature of their corresponding metal sulfates, making the formation of these sulfates a rate-limiting step. researchgate.net At high temperatures, oxides like Fe₂O₃, CuO, and Cr₂O₃ exhibit good catalytic performance. researchgate.netosti.gov However, at lower temperatures (below 600°C), their activity can be diminished by the formation of stable sulfate species and poisoning. researchgate.net
Complex metal oxides have also been explored to improve activity and stability. Studies have shown the following order of activity for some complex oxides at 1123 K: 2CuO·Cr₂O₃ > CuFe₂O₄ > NiCr₂O₄ ≈ NiFe₂O₄ > MnTiO₃ ≈ FeTiO₃. researchgate.net While some of these, like CuFe₂O₄, showed high activity, they also experienced deactivation over time. capes.gov.br The stability of these oxides is a critical factor, as some, like those containing chromium, have been found to be unstable and leach into the acid stream. capes.gov.br
| Catalyst Type | Examples | Advantages | Disadvantages |
| Noble Metals | Pt/TiO₂, Pt/Al₂O₃, Pt/ZrO₂, Pt/SiO₂ | High activity and stability at moderate temperatures. researchgate.netresearchgate.net | Prone to degradation (sintering, oxidation, leaching) at very high temperatures. researchgate.net |
| Transition Metal Oxides | Fe₂O₃, CuO, Cr₂O₃, NiO | Cost-effective, good activity at high temperatures. researchgate.netosti.gov | Reduced activity at lower temperatures due to sulfate formation and poisoning. researchgate.net |
| Complex Metal Oxides | 2CuO·Cr₂O₃, CuFe₂O₄, NiFe₂O₄ | Potentially higher activity than single oxides. researchgate.net | Can be unstable, with issues like leaching and deactivation over time. capes.gov.br |
The sulfur-iodine (S-I) thermochemical cycle is a promising method for large-scale, carbon-neutral hydrogen production by splitting water. tandfonline.comnl.go.kr The cycle consists of three main reactions, with the catalytic decomposition of this compound being the most energy-intensive step. core.ac.ukosti.gov
Bunsen Reaction: I₂ + SO₂ + 2H₂O → 2HI + H₂SO₄ (occurs at 20-120°C) core.ac.uk
This compound Decomposition: 2H₂SO₄ → 2SO₂ + 2H₂O + O₂ (requires a catalyst and temperatures of 800-900°C) tandfonline.com
Hydrogen Iodide Decomposition: 2HI → H₂ + I₂ (occurs at 300-450°C) core.ac.uk
The efficiency of the entire S-I cycle is heavily dependent on the this compound decomposition step. core.ac.uk The use of effective catalysts is crucial to carry out this reaction at a high conversion rate at around 850°C. osti.govresearchgate.net Research in this area focuses on developing catalysts that are not only highly active but also stable in the extremely corrosive and high-temperature environment of the reactor. researchgate.net Traces of iodine and hydrogen iodide in the this compound feed can act as poisons to the catalyst, reducing its activity by altering its surface properties. acs.org Therefore, ensuring the purity of the recycled this compound is also a critical aspect of maintaining catalyst performance in the S-I cycle. acs.org
Specific Catalytic Phenomena (e.g., Copper-Catalyzed Zinc-Sulfuric Acid Reaction)
A classic example of catalysis involving this compound is the reaction between zinc metal and this compound, which is catalyzed by the presence of copper or copper(II) sulfate.
The uncatalyzed reaction proceeds as follows: Zn(s) + H₂SO₄(aq) → ZnSO₄(aq) + H₂(g) reddit.com
When copper(II) sulfate is introduced, it is not the CuSO₄ itself that acts as the catalyst, but rather the metallic copper that is formed. quora.com Zinc, being more reactive than copper, displaces copper from the copper(II) sulfate solution in a single displacement reaction: Zn(s) + CuSO₄(aq) → ZnSO₄(aq) + Cu(s) reddit.comquora.com
Advanced Analytical and Characterization Techniques for Sulfuric Acid Systems
Spectroscopic Methodologies for Characterization and Analysis
The analysis and characterization of sulfuric acid, both in its pure form and within complex systems, rely on a suite of advanced spectroscopic techniques. These methods provide detailed information on elemental composition, molecular structure, concentration, and interactions with other materials. Each technique leverages a different aspect of the interaction between electromagnetic radiation and matter to probe the specific properties of this compound and related compounds.
Laser-Induced Breakdown Spectroscopy (LIBS) for Aerosol Analysis
Laser-Induced Breakdown Spectroscopy (LIBS) is an atomic emission spectroscopy technique utilized for the rapid, in-situ elemental analysis of various materials, including aerosols. researchgate.net The method involves focusing a high-energy laser pulse onto a sample, which ablates a small amount of material and generates a high-temperature plasma. researchgate.netdtic.mil As the plasma cools, the excited atoms and ions within it relax to their ground states, emitting light at characteristic wavelengths. This emitted light is collected and analyzed by a spectrometer to identify the elemental composition of the sample. dtic.mil
In the context of this compound systems, LIBS has been investigated for the direct, on-line analysis of this compound aerosols. fraunhofer.despectroscopyonline.com This is particularly relevant for atmospheric studies, such as monitoring the aerosols produced from the oxidation of dimethyl sulfide (B99878). researchgate.netspectroscopyonline.com The technique allows for the detection of atomic sulfur emission, providing a direct measure of the this compound content in the aerosol. researchgate.net Research has demonstrated LIBS as a fast method that can be automated for on-site applications, offering an advantage over time-consuming conventional methods that require sample collection on filters. fraunhofer.de However, studies have also highlighted challenges, such as achieving the necessary detection limits for certain applications. For instance, one study found the limit of detection for this compound aerosols to be 165 parts per billion by volume (ppbv) for a 15-minute integration time, which was deemed inadequate for their specific atmospheric research purposes. researchgate.net
| Parameter | Finding | Source |
| Technique | Laser-Induced Breakdown Spectroscopy (LIBS) | researchgate.net |
| Analyte | This compound (H₂SO₄) Aerosols | researchgate.netspectroscopyonline.com |
| Application | Detection of aerosols from dimethyl sulfide oxidation | researchgate.netspectroscopyonline.com |
| Measurement | Atomic sulfur emission in the ~180 nm region | researchgate.net |
| Detection Limit | 165 ppbv (for 15 min integration time) | researchgate.net |
Laser-Induced Photofragmentation Spectroscopy
Laser-Induced Photofragmentation (LIPF) spectroscopy is another laser-based technique used for the sensitive detection of specific molecules. Unlike LIBS, which reduces a sample to its constituent atoms, LIPF uses a laser (often an excimer laser) to break parent molecules into specific, identifiable fragments. These fragments are then typically detected via laser-induced fluorescence (LIF).
This method has been successfully applied as a highly sensitive indirect approach for quantifying this compound aerosols. researchgate.net In one key study, this compound aerosols were first passed through sodium chloride (NaCl) particles. The resulting compound was then photofragmented using 193 nm photons from an ArF excimer laser. The subsequent detection of sodium atoms, liberated from the photofragmentation process, served as a proxy for the this compound concentration. researchgate.net This indirect method proved to be significantly more sensitive than direct LIBS analysis, achieving a detection limit of 46.5 ppbv in just a 10-second measuring time. researchgate.net This capability allows for the generation of a complete "titration curve" for this compound aerosols in near real-time. researchgate.net The technique is valuable for studying the chemical kinetics of atmospheric aerosol formation, such as the oxidation of dimethyl sulfide which leads to this compound aerosols. europa.eu
| Parameter | Finding | Source |
| Technique | Laser-Induced Photofragmentation (LIPF) | researchgate.net |
| Analyte | This compound (H₂SO₄) Aerosols | researchgate.net |
| Methodology | Indirect; interaction with NaCl followed by photofragmentation | researchgate.net |
| Fragmentation Laser | 193 nm (ArF excimer) | researchgate.net |
| Detection Limit | 46.5 ppbv (for 10 s measurement time) | researchgate.net |
Fourier Transform Infrared (FTIR) Spectroscopy in Material Interaction Studies
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for probing the molecular structure and composition of materials. It works by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to the chemical bonds present. thermofisher.com This provides a molecular fingerprint of the sample.
FTIR is widely used to study the effects of this compound on various materials. For example, it has been employed to identify the degradation of concrete caused by biogenic this compound attack. researchgate.net In such studies, concrete samples exposed to acid-producing microorganisms show characteristic absorption bands for sulfate (B86663) in the ranges of 1200-1100 cm⁻¹ and 650-600 cm⁻¹, as well as an overtone band around 2350 cm⁻¹ due to sulfur-containing compounds, confirming the chemical transformation of the concrete matrix. researchgate.net Similarly, FTIR has been used to analyze the structural changes in gelatin polypeptides upon exposure to 0.5 M this compound. spectroscopyonline.com Peak deconvolution analysis of the amide I and II regions revealed that the acid-induced hydrolysis initially caused a decrease in α-helix structures and a corresponding increase in random coil and β-sheet structures. spectroscopyonline.com The technique has also been used to measure the extinction spectra of aqueous this compound aerosols to support atmospheric modeling. optica.org
| Application Area | Material Studied | Key FTIR Findings | Source |
| Material Degradation | Concrete | Detection of sulfate absorption bands (1200-1100 cm⁻¹) indicating biogenic acid attack. | researchgate.net |
| Biopolymer Structural Analysis | Gelatin | Transformation of α-helix chains into random coils and β-sheets upon acid exposure. | spectroscopyonline.com |
| Cellulose (B213188) Characterization | Wheat Straw | Analysis of cellulose extracted using this compound hydrolysis. | researchgate.net |
| Aerosol Analysis | Aqueous H₂SO₄ Aerosols | Measurement of extinction spectra from mid-IR to visible regions at various temperatures. | optica.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. It operates by probing the magnetic properties of atomic nuclei (such as ¹H, ¹³C, ¹⁷O, ³³S). When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency that is dependent on their local chemical environment. msu.edulibretexts.org
In this compound systems, NMR is a critical tool. ¹H NMR, in particular, is used to study reactions and molecular stability in concentrated this compound as a solvent. A significant challenge in this medium is the lack of established internal standards, as common standards like tetramethylsilane (B1202638) decompose. rsc.org Research has identified more robust standards, such as dimethyl sulfone and 1,4-dinitrobenzene (B86053), which are stable and suitable for quantitative ¹H NMR studies in concentrated D₂SO₄. rsc.orgrsc.org Beyond ¹H NMR, multinuclear approaches are used to study the fundamental properties of aqueous this compound solutions. A combined ¹H, ¹⁷O, and ³³S NMR study across wide temperature and concentration ranges elucidated the solvation structure and dynamics, revealing a crossover in behavior around the deep eutectic point (~4.5 M) where a strong water-sulfate correlation begins to dominate. nih.gov
| NMR Nucleus | Application in this compound Systems | Key Findings | Source |
| ¹H | Quantitative analysis of reactions in concentrated H₂SO₄ | Dimethyl sulfone and 1,4-dinitrobenzene are effective internal standards. | rsc.orgrsc.org |
| ¹H, ¹⁷O, ³³S | Study of solvation structure and dynamics in aqueous H₂SO₄ | Identified a crossover in solvation regimes at ~4.5 M concentration. | nih.gov |
| ¹H, ¹³C | Analysis of polymer phases in H₂SO₄ solvent | Distinguished isotropic, nematic, and solid-like phases of poly(p-phenyleneterephthalamide) in H₂SO₄. | acs.org |
Atomic Absorption Spectrometry (AAS) for Elemental Composition
Atomic Absorption Spectrometry (AAS) is an analytical technique used for determining the concentration of specific elements in a sample. analytik-jena.com The method relies on the principle that atoms absorb light at characteristic wavelengths. A sample is atomized—typically by a flame (F-AAS) or a graphite (B72142) furnace (GF-AAS)—and light from a source lamp specific to the element of interest is passed through the atomic vapor. The amount of light absorbed is proportional to the concentration of the element in the sample. analytik-jena.com
While AAS does not directly measure the this compound molecule, it is crucial for two main applications within this compound systems:
Determining trace elemental impurities in this compound . High-purity this compound is essential for many industries. Methods have been developed to analyze trace elements in this compound by first removing the sulfate matrix to eliminate spectral interferences. One such method involves precipitating the sulfate as barium sulfate (BaSO₄) by adding barium bromide, followed by analysis of the remaining liquid phase. rsc.org
Indirect determination of this compound . An indirect method has been developed based on the effect of sulfate ions on the atomization of other elements. Research has shown that the absorbance signal for magnesium is significantly suppressed in the presence of sulfate. researchgate.net This inhibition can be used to quantify the amount of this compound in a sample. The detection limit for this compound using this indirect FAAS method was reported as 1.5 x 10⁻⁶ mol/L. researchgate.net
| Application | Methodology | Element Measured by AAS | Finding/Result | Source |
| Impurity Analysis | Matrix modification via precipitation with barium bromide | 15 trace elements (e.g., Ti, Zn, Cu) | Separation of the sulfur matrix enables accurate multi-element determination in H₂SO₄. | rsc.org |
| Indirect H₂SO₄ Quantification | Inhibition of magnesium atomization in a flame | Magnesium (Mg) | The presence of sulfate from H₂SO₄ reduces the Mg absorbance signal, allowing for indirect quantification. Detection limit for H₂SO₄ is 1.5 x 10⁻⁶ mol/L. | researchgate.net |
Chemical Ionization Mass Spectrometry (CIMS) for Gaseous Product Identification
Chemical Ionization Mass Spectrometry (CIMS) is a soft ionization technique used in mass spectrometry that is particularly well-suited for the selective and sensitive detection of specific neutral molecules in the gas phase. researchgate.net In CIMS, a reagent gas is first ionized, and these reagent ions then react with the analyte molecules (e.g., this compound) through processes like proton transfer or adduct formation. researchgate.netaip.org The resulting product ions are then guided into a mass analyzer and detected, providing a quantitative measure of the original analyte concentration.
CIMS is the state-of-the-art method for measuring atmospheric gas-phase this compound. researchgate.net It has been used in laboratory flow tube reactors to study the formation kinetics of this compound from the reaction of sulfur trioxide (SO₃) and water (H₂O). aip.org In these experiments, CIMS measured the concentrations of the reactant (SO₃) and the product (H₂SO₄), allowing for the determination of the reaction rate constant. aip.org Different reagent ions can be used to target specific analytes. Nitrate (B79036) (NO₃⁻) ions are commonly used for H₂SO₄ detection. researchgate.net Other reagent ions, such as acetate (B1210297) and bromide, have also been employed to measure this compound and other atmospheric species simultaneously. acs.orgkarsa.fi A critical consideration in CIMS is that the presence of other atmospheric compounds, such as basic amines, can lead to the formation of clusters with this compound, which may not be detected efficiently by the instrument, potentially causing an underestimation of the total gaseous this compound concentration. researchgate.net
| Reagent Ion | Analyte(s) | Application/Finding | Source |
| (unspecified) | SO₃, H₂SO₄ | Measurement of rate constant for the reaction SO₃ + H₂O + M → H₂SO₄ + M. | aip.org |
| Nitrate (NO₃⁻) | H₂SO₄ | State-of-the-art method for atmospheric H₂SO₄. Measurement can be affected by clustering with amines. | researchgate.net |
| Acetate (CH₃COO⁻) | H₂SO₄ | Ionization rate constant with this compound is 1.9–2.4 times higher than with nitrate ions. | acs.org |
| Bromide (Br⁻) | H₂SO₄, Iodine Species (HOI, HIO₃) | Simultaneous measurement of gas-phase this compound and various iodine compounds in chamber studies. | karsa.fi |
Chromatographic Separation and Analysis Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation and quantification of components within a mixture. For this compound systems, specific chromatographic techniques are employed to handle the corrosive nature of the acid and effectively separate it from other compounds of interest.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for analyzing the products of reactions involving this compound. It is particularly useful for separating and quantifying a wide range of compounds, including organic acids, sugars, and other reaction byproducts.
In one application, a method was developed to analyze the contents of nitrosyl this compound, this compound, and sulfur trioxide in a solution. google.com This involved hydrolyzing the sample and then using HPLC with an ultraviolet or conductivity detector to determine the concentrations of nitrite, nitrate, and sulfate ions, which are then converted to the respective concentrations of the original compounds. google.com This method offers high accuracy, a wide linear range, and good reproducibility compared to traditional titration methods. google.com
Another example involves the quantification of glycerol, lactic acid, and pyruvaldehyde from the catalytic conversion of glycerol. redalyc.org A study detailed an HPLC method using a refractive index detector (RID) and a mobile phase containing dilute this compound (0.001 M) and an organic modifier. redalyc.org This approach demonstrated excellent linearity and accuracy for the target analytes. redalyc.org The use of a dilute this compound mobile phase is also common in the analysis of sugars, small organic acids, and alcohols, where an ion-exclusion column is employed to achieve separation. protocols.io
The analysis of β-D-glucan in oat products also utilizes HPLC. cerealsgrains.org In this method, the polysaccharide is hydrolyzed by an enzyme, and the resulting oligosaccharides are separated and quantified. cerealsgrains.org One detection method involves a post-column reaction with orcinol-sulfuric acid, where the colorimetric response is measured. cerealsgrains.org
Furthermore, HPLC is used to monitor reactions such as the synthesis of isopropanolamine hydrogen sulfate from isopropanolamine and concentrated this compound. google.com A reverse-phase HPLC method with gradient elution can effectively separate the starting material from the product and byproducts. google.com
Table 1: HPLC Methods for this compound Related Reaction Product Analysis
| Analyte(s) | HPLC Column | Mobile Phase | Detector | Reference |
| Nitrosyl this compound, this compound, Sulfur trioxide | Anion analysis post 5 μm Φ 4.6mm * 10cm shim-pack:IC-A1 | 1.14mmolL-1 Phthalic acid + 1.08mmolL-1 Tris(hydroxymethyl)aminomethane | UV (255nm) | google.com |
| Glycerol, Lactic acid, Pyruvaldehyde | Hi-Plex H column (300 mm x 7.7 mm, 8 µm) | 0.001 M H₂SO₄ + 10% Acetonitrile | Refractive Index (RID) | redalyc.org |
| β-D-glucan (as oligosaccharides) | HPX-42A | Water | Orcinol-sulfuric acid post-column reaction, Colorimeter (505 nm) | cerealsgrains.org |
| Isopropanolamine hydrogen sulfate | C18 column | Acetonitrile: Water (gradient) | UV (560-580nm) | google.com |
Ion Exclusion Chromatography (IEC) is a specialized chromatographic technique highly effective for separating ionic species from non-ionic or weakly ionic compounds. This makes it particularly well-suited for the separation of strong acids like this compound from non-ionic molecules such as sugars, a critical step in processes like biomass hydrolysis. researchgate.nettandfonline.comtandfonline.comgoogle.com
The principle of IEC relies on the use of an ion-exchange resin as the stationary phase. For separating acids from sugars, a strong cation-exchange resin in the hydrogen form is typically used. researchgate.net The ionic this compound is excluded from the pores of the resin by Donnan exclusion and therefore elutes quickly through the column. In contrast, the non-ionic sugar molecules can penetrate the resin pores and are retained longer, thus achieving separation. researchgate.net
Research has demonstrated the high efficiency of this technique, with acid recoveries reported to be between 90-99% and glucose yields greater than 90%. researchgate.net In a continuous process using a simulated moving bed (SMB) system, an aqueous feed containing 10 wt.% sucrose (B13894) and 10 wt.% this compound was separated to yield a sucrose stream with over 95% recovery and an acid stream with 98% recovery. tandfonline.comtandfonline.com The separation is typically performed using water as the eluent at elevated temperatures (e.g., 27 to 81°C) to improve efficiency. researchgate.net
The resin of choice is often a cross-linked polystyrene cation exchange resin treated with this compound to create a strong acid resin. google.com The degree of cross-linking, for instance with divinylbenzene (B73037), is a crucial parameter affecting the separation performance. google.com
Table 2: Performance of Ion Exclusion Chromatography for this compound-Sugar Separation
| Feed Composition | Resin Type | Eluent | Acid Recovery | Sugar Recovery | Reference |
| 7.7% H₂SO₄, 1.0% Glucose | Rohm and Haas Amberlite IR-118 (strong cation-exchange) | Water | Not specified | Not specified | researchgate.net |
| 10 wt.% Sucrose, 10 wt.% H₂SO₄ | Porous cationic exchange resin | Water | 98% | >95% | tandfonline.comtandfonline.com |
| Not specified | Strong acid polystyrenedivinylbenzene resin | Water (dissolved oxygen < 0.5 ppm) | Not specified | >98% | google.com |
Acid Digestion Techniques for Sample Preparation in Analytical Chemistry
Acid digestion is a fundamental sample preparation technique used to dissolve and decompose complex sample matrices, particularly for subsequent elemental analysis. inorganicventures.comrocker.com.tw This process transforms the sample into a simple, homogeneous aqueous solution suitable for analysis by techniques such as inductively coupled plasma-optical emission spectrometry (ICP-OES), inductively coupled plasma-mass spectrometry (ICP-MS), or atomic absorption spectroscopy (AAS). researchgate.netanalytik-jena.com
This compound is one of the strong mineral acids, along with nitric acid and hydrochloric acid, commonly used for this purpose. inorganicventures.comjove.com The choice of acid or acid mixture depends on the nature of the sample. This compound is particularly effective for dehydrating and decomposing organic materials. researchgate.net For instance, in the analysis of plastics, this compound is often used to dehydrate the polymer before oxidative attack by other reagents like nitric acid or hydrogen peroxide. researchgate.net
Acid digestion can be performed in open or closed vessels. researchgate.net
Open-vessel digestion is often carried out on a hot plate or a hot block. rocker.com.tw While simpler, it is limited by the boiling point of the acid at atmospheric pressure. researchgate.net
Closed-vessel digestion , including microwave-assisted digestion, allows for higher temperatures (typically 200-260 °C) and pressures, which significantly accelerates the decomposition process and reduces digestion times. researchgate.netanalytik-jena.com
The "4-acid digestion" method, which often includes this compound in combination with other acids like nitric, perchloric, and hydrofluoric acid, is a powerful approach for breaking down highly resistant materials such as geological and soil samples. inorganicventures.com
Integration of Quantum Chemical and Computational Approaches in Analytical Characterization
Quantum chemical calculations and computational modeling are increasingly integrated into analytical chemistry to provide fundamental insights into molecular structures, properties, and interactions that are difficult or impossible to determine experimentally. acs.org These theoretical methods can be used to understand and predict the behavior of this compound in various chemical systems.
For example, quantum chemistry has been used to study the clustering of gas-phase this compound with amines. copernicus.org Using methods like density functional theory (DFT), researchers can calculate the binding energies and structures of these clusters. copernicus.org This is crucial for understanding atmospheric nucleation processes and for interpreting data from analytical instruments like chemical ionization mass spectrometers (CIMS), as the clustering can affect measurement accuracy. copernicus.org The calculations can help determine whether the reagent ions in the CIMS instrument are capable of declustering the this compound-amine complexes to accurately measure the total this compound concentration. copernicus.org
Computational approaches are also employed to study the role of molecules as corrosion inhibitors in acidic environments, such as this compound solutions. iapchem.org DFT and other quantum chemical methods can calculate parameters like the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the energy gap (ΔE). tandfonline.com These parameters correlate with the inhibition efficiency of a molecule by providing information about its ability to donate or accept electrons and adsorb onto a metal surface. iapchem.orgacs.org This theoretical understanding aids in the design and selection of effective corrosion inhibitors. acs.org
Environmental Chemistry and Atmospheric Impact of Sulfuric Acid
Atmospheric Formation and Transformation Processes of Sulfuric Acid
Oxidation of Sulfur Dioxide to this compound in the Atmosphere
The atmospheric formation of this compound predominantly stems from the oxidation of sulfur dioxide (SO₂), which is released into the atmosphere from both natural sources (e.g., volcanoes) and anthropogenic activities (e.g., fossil fuel combustion). This conversion happens through two main pathways: gas-phase and aqueous-phase reactions.
Gas-Phase Oxidation: In the gas phase, the hydroxyl radical (OH·), a key atmospheric oxidant, initiates the process. The reaction sequence is as follows:
SO₂ + OH· → HOSO₂·
HOSO₂· + O₂ → SO₃ + HO₂·
SO₃ + H₂O → H₂SO₄
The initial reaction between sulfur dioxide and the hydroxyl radical is considered a crucial rate-limiting step in the atmospheric production of this compound. The sulfur trioxide (SO₃) formed reacts rapidly with water vapor (H₂O) to produce this compound (H₂SO₄).
Aqueous-Phase Oxidation: This pathway is particularly efficient within water droplets in clouds, fog, and rain. Dissolved sulfur dioxide is oxidized by several species, most notably hydrogen peroxide (H₂O₂), ozone (O₃), and oxygen (O₂), a reaction often catalyzed by trace metals like iron and manganese. Aqueous-phase oxidation is a major contributor to the phenomenon of acid rain.
| Oxidation Pathway | Primary Oxidants | Location | Significance |
| Gas-Phase | Hydroxyl radical (OH·) | Troposphere, Stratosphere | Key rate-limiting step for H₂SO₄ formation. |
| Aqueous-Phase | Hydrogen peroxide (H₂O₂), Ozone (O₃), Oxygen (O₂) (catalyzed) | Clouds, Fog, Rain | Major contributor to acid deposition. |
Role in Stratospheric Sulfate (B86663) Aerosol Layer Dynamics
A persistent layer of aerosol particles, known as the Junge layer, exists in the stratosphere at altitudes of roughly 15-25 kilometers. This layer is primarily composed of droplets of this compound and water. ethz.ch During periods of volcanic quiescence, the main source of this stratospheric sulfate is the oxidation of long-lived, sulfur-containing gases that are transported up from the troposphere, with carbonyl sulfide (B99878) (COS) being the most significant contributor. wikipedia.orgcopernicus.orgmdpi.com
Carbonyl sulfide is relatively inert in the lower atmosphere, which allows it to reach the stratosphere, where it is photochemically oxidized to sulfur dioxide. wikipedia.orgmdpi.com This SO₂ then undergoes the same gas-phase oxidation by the OH radical as described above, forming this compound vapor. wikipedia.org This vapor can then either form new particles (nucleate) or condense on existing aerosols, thus sustaining the stratospheric sulfate layer. ethz.chd-nb.info This aerosol layer plays a critical role in the Earth's climate by scattering incoming solar radiation, which exerts a cooling effect on the planet's surface. ethz.chnasa.gov Major volcanic eruptions can dramatically enhance this layer by injecting vast quantities of sulfur dioxide directly into the stratosphere. ethz.chwikipedia.org
Contribution to Atmospheric New Particle Formation and Aerosol Growth
This compound is a cornerstone of atmospheric new particle formation (NPF), the process by which gases convert into aerosol particles. Due to its extremely low volatility, this compound vapor can form stable molecular clusters, a process known as nucleation. colorado.edupib.gov.in This typically occurs with water and is significantly enhanced by the presence of other trace gases, particularly ammonia (B1221849) (NH₃) and certain amines. nih.govethz.chtandfonline.comcopernicus.org
Once a stable cluster is formed, it can grow by the condensation of more this compound molecules and other low-volatility organic compounds. pib.gov.incopernicus.org This growth from molecular clusters (less than 3 nm) to larger aerosol particles is a critical step, as these larger particles can eventually act as cloud condensation nuclei (CCN), influencing cloud properties and climate. nih.govcopernicus.org The rate of new particle formation is often strongly correlated with the concentration of atmospheric this compound. pib.gov.in
| Nucleating Species | Role in NPF | Atmospheric Significance |
| This compound (H₂SO₄) | Primary precursor | Key driver of nucleation in many environments. |
| Ammonia (NH₃) | Stabilizing agent | Enhances nucleation rates by neutralizing acid clusters. copernicus.org |
| Amines (e.g., Dimethylamine) | Potent stabilizing agent | Can enhance nucleation rates more than 1,000-fold compared to ammonia. ethz.chd-nb.info |
| Water (H₂O) | Clustering agent | Participates in the formation of hydrated clusters. |
| Oxidized Organics | Growth contributors | Essential for growing newly formed particles to larger sizes. copernicus.org |
Influence of Co-Existing Pollutants (e.g., Mercury Compounds) on Nucleation
The efficiency of this compound-driven nucleation can be influenced by the presence of other atmospheric pollutants. In regions where sulfur and mercury pollution coexist, mercury compounds can participate in the aerosol formation process. Theoretical studies have shown that polar compounds of oxidized mercury, such as HgSO₄ and HgO, as well as mercury ions (Hg²⁺ and Hg₂²⁺), can promote the formation of this compound aerosols. sioc-journal.cn In contrast, elemental mercury (Hg) and non-polar mercury compounds like HgCl₂ have been found to have a negligible effect on the nucleation of this compound. sioc-journal.cn This suggests that in certain polluted areas, mercury emissions could enhance the rate of new particle formation, impacting both air quality and the atmospheric fate of mercury.
Environmental Fate and Transport of this compound Emissions
Atmospheric this compound, existing as droplets or adsorbed onto particles, is removed from the atmosphere through deposition processes. dcceew.gov.aucdc.gov The transport of its precursor, sulfur dioxide, and the resulting acid aerosols can occur over hundreds or thousands of kilometers, making acid deposition a transboundary pollution issue. libretexts.orgepa.gov
Wet Deposition: This is the primary removal pathway and occurs when this compound is scavenged by atmospheric water droplets and falls to the ground as acid rain, snow, fog, or hail. epa.govmrgscience.comny.govpsu.edu
Dry Deposition: This process involves the direct settling of acidic particles and gases onto surfaces like soil, vegetation, and buildings in the absence of precipitation. epa.govmrgscience.compsu.edu These deposited acids can then be washed off by subsequent rainfall, contributing to the acidity of the runoff. psu.edu
Geochemical Interactions of this compound in Natural Systems
When this compound is deposited on terrestrial and aquatic ecosystems, it initiates a cascade of geochemical changes, primarily driven by the increase in acidity (lower pH). core.ac.uk
Soil Acidification: The influx of strong acid alters soil chemistry significantly.
Nutrient Leaching: The increased concentration of hydrogen ions (H⁺) displaces essential nutrient cations like calcium (Ca²⁺), magnesium (Mg²⁺), and potassium (K⁺) from soil particles, causing them to be leached away and making them unavailable for plant uptake. oup.com
Aluminum Mobilization: Acid deposition increases the solubility and mobility of aluminum (Al), which is abundant in many soils. oup.comresearchgate.net In its inorganic, mobile form, aluminum is toxic to many plants and aquatic organisms. oup.com
Sulfur Accumulation: Decades of acid deposition have led to the accumulation of sulfur in forest soils. oup.com
Aquatic Acidification: The runoff from acidified soils and direct deposition into water bodies lowers the pH of lakes and streams. This acidification is detrimental to aquatic life, particularly fish, amphibians, and invertebrates, which are sensitive to pH changes. dcceew.gov.auny.gov Small quantities of acid may be neutralized by the natural alkalinity of watersheds, but persistent, large-scale deposition overwhelms this buffering capacity. dcceew.gov.au
Serpentinite Dissolution and Trace Metal Release in Acidic Environments
The interaction between this compound and serpentinite rock formations has significant environmental implications, particularly concerning the dissolution of the rock matrix and the subsequent release of trace metals. Serpentinites, which are primarily composed of serpentine (B99607) minerals with the general formula (Mg,Fe)₃Si₂O₅(OH)₄, often contain various trace elements such as nickel (Ni), chromium (Cr), cobalt (Co), and manganese (Mn). mdpi.com The dissolution of these rocks, particularly in acidic environments created by phenomena like acid rain, can mobilize these metals, leading to their introduction into soil and water systems.
Research has shown that this compound can effectively leach metals from serpentinite. psu.edu The dissolution process is influenced by factors such as the acid concentration, temperature, and the particle size of the serpentinite material. psu.edu Studies comparing the efficacy of different acids have demonstrated that this compound is highly effective at extracting magnesium (Mg) and other metals from serpentinite. psu.edu
A study involving batch reactor experiments conducted at various temperatures (0 °C, 22 °C, and 62 °C) and a pH of 2.6 over 28 days found that this compound enhances the dissolution of serpentinite when compared to nitric acid. researchgate.netdntb.gov.ua This research indicated that both magnesium (Mg) and silicon (Si) release from serpentinite are statistically greater in this compound solutions than in nitric acid solutions. mdpi.com
Another study focused on the chemical leaching of serpentinite waste using a 1 M this compound solution at room temperature. mdpi.com The results demonstrated the release of significant amounts of nickel and magnesium. Specifically, the chemical dissolution process yielded 16.20% of the available nickel and 77.49% of the magnesium from the serpentinite waste. mdpi.com
The release of trace metals from serpentinite soils under the influence of various inorganic and organic acids has also been investigated. wordpress.com These studies use different acid concentrations to simulate the effects of environmental conditions on metal mobilization. wordpress.com The dissolution of serpentinite minerals is promoted by acidic conditions, which can be caused by the oxidation of sulfide minerals present in the rock, leading to the in situ generation of this compound. ugr.es This process can result in the formation of sulfate salts like gypsum and epsomite, which are considered a primary cause of serpentinite decay. ugr.esresearchgate.net
The following interactive data tables summarize findings from research on the chemical dissolution of serpentinite by this compound, illustrating the percentage of key metals released.
Table 1: Metal Release from Serpentinite Waste via this compound Leaching
This table shows the final concentration and percentage of Nickel (Ni) and Magnesium (Mg) leached from serpentinite waste using a 1 M this compound solution. mdpi.com
| Metal | Final Concentration (mg/L) | Percentage Leached (%) |
| Nickel (Ni) | 92.09 | 16.20 |
| Magnesium (Mg) | 15,960 | 77.49 |
Table 2: Comparative Dissolution of Serpentinite in Different Acids
This table presents a comparison of the dissolution efficiency of various acids on serpentinite at 70 °C, highlighting the percentage of magnesium and iron extracted. psu.edu
| Acid | Magnesium (Mg) Extraction (%) | Iron (Fe) Extraction (%) |
| This compound (H₂SO₄) | ~100 | ~67 |
| Hydrochloric Acid (HCl) | ~100 | ~55 |
| Nitric Acid (HNO₃) | ~100 | ~38 |
Resource Management and Sustainability in Sulfuric Acid Processes
Process Optimization and Modeling for Sustainable Sulfuric Acid Production
Process simulation software, particularly Aspen Plus, is a powerful tool for modeling, simulating, and optimizing this compound production plants to enhance efficiency, increase purity, and improve sustainability. scispace.comacs.org These models can simulate the entire contact process, from sulfur burning to the final absorption of sulfur trioxide. scispace.comekb.eg
Aspen Plus can model complex electrolyte systems and non-ideal liquid phase behavior, which is crucial for accurate simulation of this compound processes. researchgate.net The software allows for the analysis of various process parameters and their impact on production. For instance, studies have shown the sensitivity of the water flow rate in maximizing this compound production and achieving high purity levels. scispace.com One simulation study achieved a production capacity of approximately 8 tons per day with a purity of 98.9%. scispace.com Another study using Aspen Plus V11 for the double contact process resulted in a final acid concentration of 98%. ekb.eg
These simulations are used to optimize operating conditions, such as reactor temperatures and pressures, to maximize conversion efficiency and minimize energy consumption. acs.orgbuet.ac.bd By developing a comprehensive flowsheet model validated with industrial plant data, engineers can identify opportunities to improve profitability and productivity. acs.org For example, a simulation of a heat exchange network using Aspen Energy Analyzer helped to achieve zero energy consumption from heating utilities. scientific.net Furthermore, simulations can be used to design and assess environmental control strategies, such as scrubbers, to reduce emissions of sulfur oxides. ekb.eg The models can serve as a basis for designing new plants or retrofitting existing ones for more sustainable and economical operation. buet.ac.bd
Interactive Data Table: Key Parameters in Aspen Plus Simulation of this compound Production
| Software | Process Modeled | Key Findings/Optimizations | Reported Purity/Efficiency | Reference |
| Aspen Plus v8.4 | Contact Process | Water flow rate is sensitive for maximizing H₂SO₄ production. | 98.9% purity | scispace.com |
| Aspen Plus V8.8 | Industrial-scale plant with scrubbing tower | Identified opportunities to improve annual profit. | Not specified | acs.org |
| Aspen Plus V11 | Double Contact Process | Total energy recovery of 7.5 MW; SO₂ emissions <200 mg/m³. | 98% concentration | ekb.eg |
| Aspen-Hysys V7.1 | Industrial plant with four-pass converter | Reduced SOx emissions by nearly 80% from the existing plant. | Not specified | buet.ac.bd |
Theoretical and Computational Chemistry of Sulfuric Acid
Kinetic Modeling and Rate Constant Derivations in Theoretical Frameworks
Beyond static energy calculations, theoretical chemistry provides frameworks for modeling the kinetics of reactions, allowing for the derivation of rate constants that can be directly compared with experimental measurements.
Conventional Transition State Theory (CTST) is a foundational theory used to calculate reaction rates. wikipedia.orglibretexts.org It assumes a quasi-equilibrium between reactants and the activated complex at the transition state. wikipedia.org The rate of reaction is then determined by the frequency at which this complex proceeds to form products. libretexts.org
Theoretical studies on sulfuric acid systems frequently employ CTST, often enhanced with quantum corrections to account for phenomena like quantum tunneling. nih.gov For example, in the study of this compound-catalyzed hydrolysis of formaldehyde (B43269), researchers used CTST with an Eckart tunneling correction to calculate the rate constants. nih.gov This approach showed that this compound acts as a catalyst, significantly lowering the reaction's energy barrier from 38.04 kcal/mol to 6.09 kcal/mol. nih.gov The calculated rate constants then demonstrated that this catalyzed reaction is a feasible and important atmospheric sink for formaldehyde. nih.gov
For the atmospherically critical reaction of SO₃ + nH₂O, variational transition state theory (a more advanced form of TST) combined with multidimensional tunneling methods has been used. nih.gov This approach was necessary to reconcile a large discrepancy between earlier theoretical predictions and experimental results. nih.govresearchgate.net The calculations showed that the reaction rate is highly dependent on the number of water molecules, and by including two or three water molecules in the transition state, the calculated rate constant aligns much more closely with experimental values. nih.govresearchgate.net
Molecular Dynamics and Advanced Simulation Studies of this compound Processes
While quantum chemistry excels at describing the electronic structure of static points on a potential energy surface, molecular dynamics (MD) simulations provide a way to study the time evolution of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, revealing dynamic processes, structural arrangements, and transport phenomena.
Ab initio molecular dynamics (AIMD) combines MD with quantum chemical calculations for the forces between atoms, allowing for the simulation of bond breaking and formation. acs.org AIMD has been used to study neat and hydrated this compound to explore proton transport mechanisms. acs.org These simulations show the rapid formation of ionic species like H₃SO₄⁺ and HSO₄⁻ and reveal how the hydrogen-bonded network around these protonic defects contracts. acs.org
Classical MD simulations, which use pre-defined force fields, can be applied to much larger systems and longer timescales. borenv.net Such simulations have been used to investigate the surface structure of aqueous this compound solutions, providing insights relevant to atmospheric aerosol interfaces. acs.org Other MD studies have focused on the structure of water-sulfuric acid clusters, examining how molecules arrange themselves within these important atmospheric precursors. borenv.net Simulations have also been used to model the collision dynamics of this compound clusters, a key process in their growth into larger aerosol particles. ucdavis.edu These advanced simulations provide a molecular-level view of processes that are fundamental to both the atmospheric role and industrial application of this compound. borenv.netacs.org
Integration of Sulfuric Acid in Advanced Materials Science Research
Role in Polymer Chemistry and the Development of Sulfur-Containing Composites
Elemental sulfur, a major byproduct of the petroleum industry, is the primary feedstock for producing sulfuric acid, which accounts for a significant portion of its industrial consumption. rsc.org Beyond its role in acid production, elemental sulfur itself is a subject of intense research in polymer chemistry, particularly through a process known as inverse vulcanization. researchgate.net This method allows for the creation of stable sulfur-containing polymers by copolymerizing liquid sulfur with organic crosslinking molecules. researchgate.net
Inverse vulcanization typically involves heating elemental sulfur to temperatures where the S₈ ring undergoes homolytic cleavage, generating thiyl radicals. rsc.org These reactive radicals can then polymerize with alkene co-monomers, leading to the formation of stable polysulfide polymers. rsc.org A common example is the copolymerization of sulfur with 1,3-diisopropenylbenzene (B1663925) (DIB), which results in a cross-linked, glassy polymer known as poly(sulfur-random-1,3-diisopropenylbenzene) or poly(S-r-DIB). rsc.org The properties of these sulfur copolymers can be tailored by adjusting the type and concentration of the comonomer. For instance, using divinylbenzene (B73037) (DVB) can produce plastomers with varying degrees of elasticity and flow behavior depending on the DVB content. mdpi.com
These sulfur-containing polymers exhibit a range of desirable properties, including high thermal resistance, hydrophobicity, and unique optical and electrical characteristics. researchgate.netmdpi.com Their resistance to aqueous acids and concentrated salt solutions makes them advantageous for various applications. mdpi.com For example, high-sulfur copolymers have been processed into porous foams with potential uses in gas storage, separation, and the absorption of pollutants like mercury from drinking water. mdpi.com
Recent research has also explored the use of sulfur copolymers as crosslinking agents for other elastomers. For instance, a copolymer of sulfur and a pyrrole (B145914) compound has been shown to act as the sole crosslinking agent for unsaturated elastomers like poly(styrene-co-butadiene). rsc.org This demonstrates the potential to move beyond traditional vulcanization systems that rely on sulfur and accelerators. rsc.org
The development of sulfur-based polymers is also aligned with the principles of green chemistry. The process of inverse vulcanization is atom-economical, incorporating all starting materials into the final product. rsc.org Efforts are ongoing to develop catalytic inverse vulcanization techniques that can proceed at lower temperatures, which would allow for the use of a wider range of alkene co-monomers with lower boiling points. rsc.orgresearchgate.net
Table 1: Examples of Monomers Used in Inverse Vulcanization with Sulfur
| Monomer | Resulting Polymer Type | Potential Applications |
| 1,3-Diisopropenylbenzene (DIB) | Cross-linked glassy polymer (poly(S-r-DIB)) | Materials with high thermal resistance |
| Divinylbenzene (DVB) | Plastomeres with tunable elasticity | Moldable plastics |
| Styrene | Sulfur-random-styrene (SRS) copolymers | Materials with unique electrical and optical properties |
| Pyrrole Compounds | Crosslinking agents for other elastomers | Advanced rubber composites |
Interactions of this compound with Biological and Inorganic Materials
This compound's highly corrosive nature leads to significant interactions with a wide range of materials, both biological and inorganic. nih.gov It is known to react violently with many substances, including metals, organic materials, and strong bases, often releasing substantial heat. nj.gov In aqueous environments, this compound dissociates completely, increasing the acidity (lowering the pH) of the water, which can be detrimental to aquatic life. cedre.fr
The interaction of this compound with inorganic materials is a critical consideration in industrial and environmental contexts. For instance, biogenic this compound corrosion (BSA) is a significant problem in sewer systems and wastewater treatment plants, where sulfur compounds are microbially converted into this compound, leading to the deterioration of materials like concrete. fraunhofer.detandfonline.com The acid attacks the cementitious materials, causing weight loss and degradation. tandfonline.com Studies have shown that the degradation of composite materials, such as high-density polyethylene (B3416737) (HDPE) reinforced with glass fibers, worsens with increasing concentrations of this compound, particularly at the fiber/matrix interface. cerist.dz This highlights the need for materials with enhanced resistance to acid attack in such aggressive environments. fraunhofer.decerist.dz
This compound has a profound and destructive effect on bone tissue, primarily through demineralization. Bone is a composite material consisting of an organic matrix, mainly type I collagen, and an inorganic mineral component, primarily hydroxyapatite (B223615) (Ca₅(PO₄)₃OH). mdpi.comresearchgate.net this compound is a potent demineralizing agent that effectively targets and dissolves the mineral components of bone. mdpi.comresearchgate.netnih.gov
When bone is exposed to this compound, the acid catalyzes hydrolysis reactions, breaking down the hydroxyapatite. researchgate.net Research on pig bone immersed in this compound solutions has shown that the acid is highly effective at removing mineral components like hydroxyapatite while leaving the collagen matrix relatively preserved, albeit with a complex secondary structure. mdpi.comresearchgate.netnih.gov This process leads to significant alterations in the elemental composition of the bone.
One interesting finding from studies on pig bone demineralization is the effect of this compound concentration on elemental leaching. As the acid concentration increases, the concentration of calcium in the surrounding solution decreases. mdpi.comresearchgate.netnih.gov This is attributed to the deposition of calcium sulfate (B86663) on the bone surface, which can lead to a hardening effect. mdpi.comresearchgate.netnih.gov Conversely, the concentrations of phosphorus and magnesium in the solution tend to increase with higher acid concentrations. mdpi.comresearchgate.netnih.gov
The rate of bone degradation is influenced by several factors. For instance, heating bone samples in a this compound solution accelerates the damage process even more rapidly than anticipated. bu.edu In forensic contexts, the destructive potential of this compound has been noted, as it can be used to dissolve human remains. researchgate.net However, the degradation process with this compound can be slow, and it may be possible to extract protein from the bone residue. researchgate.net
Table 2: Elemental Changes in Solution After Pig Bone Immersion in this compound
| Element | Change in Concentration with Increasing Acid Concentration | Observation |
| Calcium | Decreases | Deposition of calcium sulfate on the bone surface. mdpi.comresearchgate.netnih.gov |
| Phosphorus | Increases | Leaching from the dissolved hydroxyapatite. mdpi.comresearchgate.netnih.gov |
| Magnesium | Increases | Leaching from the bone matrix. mdpi.comresearchgate.netnih.gov |
Q & A
Q. What factorial designs resolve interactions in this compound-based flue gas cleanup processes?
- Methodological Answer : Implement resolution V factorial designs to study variables like gas velocity, bed height, and acid strength. Block variables (e.g., flushing medium: water vs. 2.0 N H₂SO₄) to isolate SO₂ conversion efficiency. Analyze pressure drop and acid purity via regression models .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
